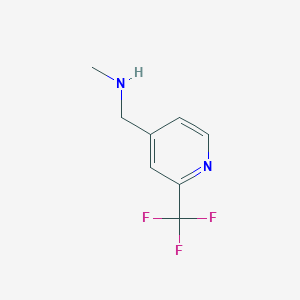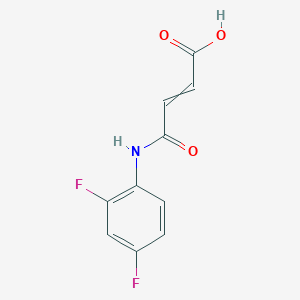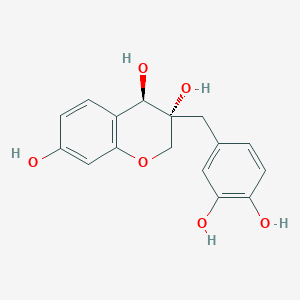
Episappanol
Vue d'ensemble
Description
Episappanol is a natural compound isolated from the heartwood of Caesalpinia sappan. It has been found to have anti-inflammatory activity, significantly inhibiting the secretion of IL-6 and TNF-α .
Synthesis Analysis
Episappanol is isolated from the ethanolic extract of Caesalpinia sappan heartwood . The extraction process involves high-performance liquid chromatography (HPLC) .Molecular Structure Analysis
The molecular formula of Episappanol is C16H16O6, and its molecular weight is 304.29 . The exact structure is available in the Certificate of Analysis .Chemical Reactions Analysis
Episappanol is part of a novel class of homoisoflavonoids, which have a 3,4-dihydroxy-homoisoflavan structure . It’s synthesized from the mixture of Sappanol and Episappanol .Physical And Chemical Properties Analysis
Episappanol is a solid substance with a molecular weight of 304.29 and a molecular formula of C16H16O6 . It is off-white to pink in color .Applications De Recherche Scientifique
Polysaccharides and Health Care
The European Polysaccharide Network of Excellence (EPNOE) focuses on polysaccharide research for innovation in various fields, including materials, food, and pharmacy/medicine. The network aims to develop new products derived from polysaccharides, indicating the importance of polysaccharides like episappanol in scientific advancements, especially in health care sectors (Peršin et al., 2011).
Anti-inflammatory Properties
Episappanol, isolated from the heartwood of Caesalpinia sappan, shows promising anti-inflammatory effects. It significantly inhibited the secretion of pro-inflammatory cytokines in stimulated macrophages and reduced mRNA expression and secretion of pro-inflammatory cytokines in stimulated chondrocytes. This indicates its potential in developing alternative treatment strategies for inflammation-related pathologies, including arthritis (Mueller et al., 2016).
Translational Research
Episappanol might play a role in translational research (TR), which bridges scientific discoveries to practical applications. Epidemiology, a field significantly impacted by TR, utilizes discoveries like the properties of episappanol to develop practical applications, such as tests or treatments, and evaluates their efficacy in observational studies and randomized controlled trials (Khoury et al., 2010).
Electroporation and Vaccine Delivery
Electroporation (EP), a method used to transfer DNA into cells, is enhanced by compounds like episappanol to achieve high expression levels in vivo, potentially benefiting DNA vaccine delivery and therapeutic plasmids to various tissues. The development of non-viral gene transfer, as an alternative treatment for a range of conditions, may utilize episappanol within the optimization of EP technology (Bodles-Brakhop et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGFEHZDABUJFR-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Episappanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)
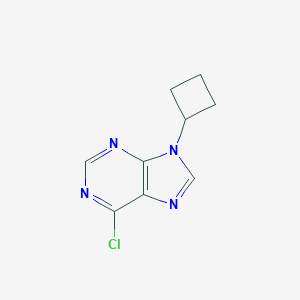
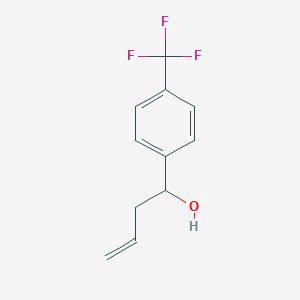


![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)


